N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide
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Description
N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide is a useful research compound. Its molecular formula is C21H16Cl3FN2O4S and its molecular weight is 517.78. The purity is usually 95%.
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Biological Activity
N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide, also known by its CAS number 338967-35-4, is a compound with significant potential in medicinal chemistry. Its complex structure suggests various biological activities, particularly in the fields of antiviral and anticancer research. This article reviews its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C21H16Cl3FN2O4S
- Molar Mass : 517.79 g/mol
- Density : 1.529 g/cm³ (predicted)
- pKa : 11.88 (predicted)
The compound features multiple chlorine substituents and a fluorophenyl sulfonamide group, which may contribute to its biological activities.
The biological activity of this compound is primarily attributed to its ability to inhibit specific viral pathways and cellular processes. Preliminary studies indicate that it may interfere with DNA replication in viruses and exhibit cytotoxic effects on cancer cells.
Antiviral Activity
Research has shown that compounds structurally similar to this acetamide exhibit significant activity against human adenovirus (HAdV). For instance, a related compound demonstrated an IC50 value of 0.27 μM against HAdV while showing low cytotoxicity (CC50 = 156.8 μM) . The mechanism likely involves targeting viral replication processes.
Anticancer Potential
In vitro studies suggest that the compound can induce apoptosis in various cancer cell lines. The presence of the sulfonamide group is hypothesized to enhance its interaction with cellular targets involved in cancer progression.
Case Studies and Research Findings
-
Antiviral Efficacy :
- A study focused on related compounds showed promising results against HAdV with selectivity indexes greater than 100, indicating a favorable therapeutic window .
- Mechanistic studies revealed that certain derivatives could inhibit later stages of the viral life cycle, suggesting multiple points of intervention.
-
Cytotoxicity Studies :
- In vitro assays demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent.
Comparative Analysis of Related Compounds
Compound Name | CAS Number | IC50 (μM) | CC50 (μM) | Selectivity Index |
---|---|---|---|---|
This compound | 338967-35-4 | TBD | TBD | TBD |
Related Compound A | TBD | 0.27 | 156.8 | >100 |
Related Compound B | TBD | TBD | TBD | TBD |
Note: Data for this compound is currently under investigation.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2,4-dichloro-N-(4-fluorophenyl)sulfonyl-5-methoxyanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl3FN2O4S/c1-31-20-11-19(17(23)10-18(20)24)27(32(29,30)16-8-4-14(25)5-9-16)12-21(28)26-15-6-2-13(22)3-7-15/h2-11H,12H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAFWTGRAWPKAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl3FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.